molecular formula C9H15ClN2O B2670274 3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride CAS No. 1050502-68-5

3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride

Cat. No.: B2670274
CAS No.: 1050502-68-5
M. Wt: 202.68
InChI Key: YAMBTVWBSYUZEM-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C9H15ClN2O and a molecular weight of 202.68 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride typically involves the reaction of 3-pyridinemethanamine with 3-chloropropanol under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including distillation and crystallization, to isolate the final product. Quality control measures are implemented to ensure the consistency and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • **3-[(3-Pyridinylmethyl)amino]-1-propanol
  • **3-[(3-Pyridinylmethyl)amino]-2-propanol
  • **3-[(3-Pyridinylmethyl)amino]-1-butanol

Uniqueness

3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

3-(pyridin-3-ylmethylamino)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c12-6-2-5-11-8-9-3-1-4-10-7-9;/h1,3-4,7,11-12H,2,5-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMBTVWBSYUZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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